Cys(Npys)-(D-Arg)9 Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

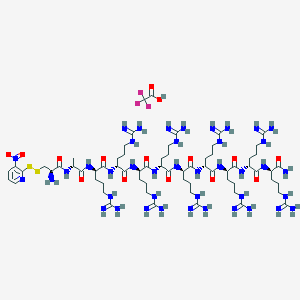

2D Structure

Properties

Molecular Formula |

C67H124F3N41O15S2 |

|---|---|

Molecular Weight |

1865.1 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C65H123N41O13S2.C2HF3O2/c1-33(96-47(109)34(66)32-120-121-56-44(106(118)119)21-11-22-86-56)46(108)98-36(13-3-24-88-58(70)71)49(111)100-38(15-5-26-90-60(74)75)51(113)102-40(17-7-28-92-62(78)79)53(115)104-42(19-9-30-94-64(82)83)55(117)105-43(20-10-31-95-65(84)85)54(116)103-41(18-8-29-93-63(80)81)52(114)101-39(16-6-27-91-61(76)77)50(112)99-37(14-4-25-89-59(72)73)48(110)97-35(45(67)107)12-2-23-87-57(68)69;3-2(4,5)1(6)7/h11,21-22,33-43H,2-10,12-20,23-32,66H2,1H3,(H2,67,107)(H,96,109)(H,97,110)(H,98,108)(H,99,112)(H,100,111)(H,101,114)(H,102,113)(H,103,116)(H,104,115)(H,105,117)(H4,68,69,87)(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)(H4,78,79,92)(H4,80,81,93)(H4,82,83,94)(H4,84,85,95);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m1./s1 |

InChI Key |

NBIIZAAKAODPSD-PTWCAQFJSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |

sequence |

XARRRRRRRRR |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cys(Npys)-(D-Arg)9 Trifluoroacetate: A Potent Cell-Penetrating Peptide for Intracellular Cargo Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cys(Npys)-(D-Arg)9 trifluoroacetate is a chemically modified, cell-penetrating peptide (CPP) designed for the efficient intracellular delivery of a wide range of cargo molecules. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and key applications in research and drug development. Detailed experimental protocols for its synthesis, cargo conjugation, and the assessment of delivery efficiency are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.

Core Concepts

This compound is a cationic peptide comprised of three key components:

-

(D-Arg)9: A sequence of nine D-arginine residues. The D-isomers of the amino acids provide resistance to enzymatic degradation, increasing the peptide's stability in biological systems. The poly-arginine backbone is responsible for the peptide's cell-penetrating properties, driven by the positively charged guanidinium groups of the arginine side chains.

-

Cys(Npys): An N-terminal cysteine residue modified with a 3-nitro-2-pyridylsulfenyl (Npys) group. This modification serves a dual purpose. Firstly, the Npys group acts as a protecting group for the reactive thiol group of the cysteine. Secondly, and more importantly, it facilitates the covalent conjugation of the peptide to cargo molecules that possess a free thiol group, forming a reducible disulfide bond. This linkage is designed to be stable in the extracellular environment but can be cleaved within the reducing environment of the cell, releasing the cargo.

-

Trifluoroacetate: A counterion that associates with the positively charged peptide during its synthesis and purification.

The primary function of Cys(Npys)-(D-Arg)9 is to act as a carrier or vector, enabling the transport of otherwise membrane-impermeable molecules into the cytoplasm and nucleus of living cells.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C62H118N40O12S2 (peptide only) | [1] |

| Molecular Weight | ~1679.9 g/mol (peptide only) | [2] |

| Appearance | Lyophilized white to off-white powder | [2] |

| Purity | Typically >95% (as determined by HPLC) | |

| Solubility | Soluble in water | |

| Counterion | Trifluoroacetate (TFA) |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Cys(Npys)-(D-Arg)9 is typically achieved through Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-D-Arg(Pbf)-OH

-

Fmoc-Cys(Npys)-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling: Couple the first amino acid, Fmoc-D-Arg(Pbf)-OH, to the resin using DIC and Oxyma Pure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the remaining eight D-arginine residues.

-

N-terminal Cysteine Coupling: For the final coupling step, use Fmoc-Cys(Npys)-OH.

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain a white powder.

Mechanism of Cellular Uptake and Intracellular Trafficking

The cellular uptake of Cys(Npys)-(D-Arg)9 and its cargo is a multi-step process, primarily driven by endocytosis.

Signaling Pathway: Cellular Uptake

The initial interaction of the positively charged (D-Arg)9 moiety with the cell surface is crucial. This is followed by internalization through one or more endocytic pathways.

Caption: Cellular uptake pathway of Cys(Npys)-(D-Arg)9-cargo complexes.

The process begins with the electrostatic attraction between the cationic peptide and the negatively charged heparan sulfate proteoglycans on the cell surface[3][4]. This interaction is thought to induce membrane ruffling and the formation of large vesicles in a process known as macropinocytosis[5]. Once internalized, the peptide-cargo complex is enclosed within macropinosomes, which mature into early and then late endosomes. For the cargo to exert its biological effect, it must escape from these endosomes into the cytosol, a step that is often inefficient and represents a major bottleneck for delivery.

Cargo Conjugation

The Npys group on the N-terminal cysteine enables the straightforward conjugation of thiol-containing cargo molecules, such as proteins with an accessible cysteine residue or thiolated siRNAs.

Experimental Workflow: Protein Conjugation

Caption: Experimental workflow for protein conjugation to Cys(Npys)-(D-Arg)9.

Experimental Protocol: Conjugation of a Cysteine-Containing Protein

Materials:

-

This compound

-

Cysteine-containing protein of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) or RP-HPLC system

Procedure:

-

Reagent Preparation: Dissolve Cys(Npys)-(D-Arg)9 and the protein in PBS to the desired concentrations.

-

Conjugation Reaction: Mix the peptide and protein solutions at a specified molar ratio (e.g., 10:1 peptide to protein). Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the release of the Npys leaving group, which can be detected spectrophotometrically at 343 nm.

-

Purification: Purify the resulting conjugate from unreacted peptide and protein using SEC or RP-HPLC.

-

Characterization: Confirm the formation of the conjugate and its purity using techniques such as SDS-PAGE and mass spectrometry.

A similar protocol can be adapted for the conjugation of thiolated siRNAs.

Quantitative Analysis of Delivery Efficiency

The efficiency of intracellular delivery can be quantified using various techniques, most commonly flow cytometry and fluorescence microscopy, with fluorescently labeled cargo.

| Cell Line | Cargo | Delivery Efficiency Metric | Result | Reference(s) |

| HeLa | Fluorescent Peptide | Mean Fluorescence Intensity | ~10-fold increase vs. control | [6] |

| SK-OV-3 | Phosphopeptide | Cellular Uptake (Flow Cytometry) | ~5.5-fold increase with (D-Arg)6 | [6] |

| CHO-K1 | Fluorescent Peptide | Cellular Uptake (Microscopy) | Predominantly endosomal localization | [3][4] |

Note: The table presents representative data for poly-arginine peptides, which are structurally and functionally similar to the (D-Arg)9 component of the molecule of interest.

Experimental Protocol: Quantification of Protein Delivery by Flow Cytometry

Materials:

-

Cells of interest (e.g., HeLa)

-

Fluorescently labeled protein conjugated to Cys(Npys)-(D-Arg)9

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the fluorescently labeled protein-peptide conjugate at various concentrations in complete culture medium. Include a control group treated with the fluorescent protein alone.

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

-

Washing: Wash the cells twice with PBS to remove any non-internalized conjugate.

-

Cell Detachment: Detach the cells using Trypsin-EDTA.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population. An increase in fluorescence intensity in the treated cells compared to the control indicates successful internalization.

Applications in Research and Drug Development

The ability of Cys(Npys)-(D-Arg)9 to deliver a diverse range of cargo molecules into cells makes it a valuable tool in several areas:

-

Protein Delivery: Delivery of functional proteins, such as enzymes, antibodies, and transcription factors (e.g., TALENs), into living cells for therapeutic purposes or to study cellular processes[2][7].

-

Nucleic Acid Delivery: Delivery of siRNAs for gene silencing applications[8], and potentially other nucleic acids like plasmid DNA or antisense oligonucleotides.

-

Small Molecule Drug Delivery: Enhancing the intracellular concentration of small molecule drugs that have poor membrane permeability.

-

Probing Cellular Mechanisms: Delivery of fluorescently labeled probes to visualize and study intracellular organelles and pathways.

Conclusion

This compound is a potent and versatile tool for overcoming the cell membrane barrier. Its robust cell-penetrating capability, coupled with a straightforward and efficient method for cargo conjugation, makes it an attractive platform for a wide array of research and therapeutic applications. Future research will likely focus on strategies to enhance endosomal escape, thereby further increasing the cytosolic delivery and efficacy of the conjugated cargo.

References

- 1. Cys(Npys)-(D-Arg)9_TargetMol [targetmol.com]

- 2. Cys(Npys)-(D-Arg)9 - 1 mg, Unconjugated, 1679.9, 1 mg | Labscoop [labscoop.com]

- 3. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cys(Npys)-(D-Arg)9 - 1 mg [anaspec.com]

- 8. lifetein.com [lifetein.com]

An In-depth Technical Guide to the Mechanism of Action of Cys(Npys)-(D-Arg)9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9. This peptide, a conjugate of a poly-D-arginine sequence and a cysteine residue activated with a 3-nitro-2-pyridinesulfenyl (Npys) group, is a potent vector for the intracellular delivery of various cargo molecules. This document details the current understanding of its cellular uptake, the chemistry of cargo attachment and release, and provides experimental data and protocols for its application.

Core Mechanism of Action

The Cys(Npys)-(D-Arg)9 peptide facilitates the intracellular delivery of cargo through a multi-step process. The core mechanism relies on three key features:

-

Cellular Entry: The poly-(D-Arg)9 motif acts as a potent cell-penetrating peptide. The cationic nature of the arginine residues is understood to initiate contact with the negatively charged cell surface, triggering cellular uptake.

-

Cargo Conjugation: The Cys(Npys) residue provides a specific site for the covalent attachment of cargo molecules. The Npys group is a leaving group that readily reacts with a free thiol (sulfhydryl) group on a cargo molecule, forming a stable but reversible disulfide bond.

-

Intracellular Cargo Release: The disulfide bond linking the cargo to the peptide is designed to be cleaved within the reducing environment of the cell's cytoplasm, releasing the unmodified, active cargo.

Cellular Uptake Pathway

The primary mechanism for the cellular entry of arginine-rich CPPs like (D-Arg)9 is initiated by an electrostatic interaction with heparan sulfate proteoglycans on the cell surface. This interaction is thought to induce clustering of these proteoglycans, leading to the formation of endocytic vesicles. While the specific endocytic sub-pathway for Cys(Npys)-(D-Arg)9 has not been definitively elucidated, studies on similar nona-arginine peptides suggest that uptake can occur through multiple endocytic routes, including macropinocytosis, clathrin-mediated endocytosis, and caveolae/lipid-raft-mediated endocytosis.

Cellular uptake and cargo release pathway of Cys(Npys)-(D-Arg)9.

Disulfide Exchange for Cargo Conjugation and Release

The Npys group on the cysteine of the peptide is an activated disulfide. It reacts specifically with a free thiol group on a cargo molecule (e.g., a cysteine residue on a protein or a thiol-modified oligonucleotide) in a disulfide exchange reaction. This forms a stable disulfide bond between the peptide and the cargo, releasing 3-nitro-2-thiopyridone. This reaction proceeds efficiently at physiological pH.

Once the peptide-cargo conjugate is internalized into the cytoplasm, the high concentration of reducing agents, such as glutathione, catalyzes the cleavage of the disulfide bond, releasing the free, functional cargo.

Disulfide exchange reaction for cargo conjugation and release.

Quantitative Data on Delivery Efficiency

The efficiency of Cys(Npys)-(D-Arg)9-mediated cargo delivery has been demonstrated for various macromolecules, including proteins and siRNA.

TALEN Protein Delivery

In a study by Liu et al. (2014), Cys(Npys)-(D-Arg)9 was used to deliver TALEN proteins into mammalian cells to achieve gene knockout. The efficiency of gene disruption was dependent on the peptide-to-protein ratio and the concentration of the conjugate.

| Target Gene | Cell Line | Peptide:Protein Ratio | Conjugate Conc. (µM) | Incubation Time (hr) | Gene Disruption (%) |

| CCR5 | HeLa | 15:1 | 1.0 | 2 | ~10 |

| CCR5 | HeLa | 30:1 | 1.0 | 2 | ~15 |

| CCR5 | HeLa | 60:1 | 1.0 | 2 | ~12 |

| CCR5 | HeLa | 30:1 | 0.5 | 2 | ~8 |

| CCR5 | HeLa | 30:1 | 1.0 | 2 | ~15 |

| CCR5 | HeLa | 30:1 | 2.0 | 2 | ~18 |

| CCR5 | HeLa | 30:1 | 1.0 | 1 | ~10 |

| CCR5 | HeLa | 30:1 | 1.0 | 2 | ~15 |

| CCR5 | HeLa | 30:1 | 1.0 | 4 | ~16 |

| BMPR1A | HEK293 | 60:1 | 1.0 | 2 | ~5 |

| BMPR1A | HEK293 | 120:1 | 1.0 | 2 | ~8 |

Data summarized from Liu J, et al. (2014). Cell-Penetrating Peptide-Mediated Delivery of TALEN Proteins via Bioconjugation for Genome Engineering. PLoS ONE 9(1): e85755.

siRNA Delivery

A study by Kim et al. (2018) demonstrated the use of (Arg)9 conjugated to an anti-EGFR nanobody for the targeted delivery of siRNA. This study provides a strong case for the utility of the poly-arginine motif in delivering nucleic acid cargo.

| Target | Cell Line | Nanobody-R9:siRNA Ratio | Target Protein Reduction (%) |

| Luciferase | A431-luc | 30:1 | ~58.6 |

Data summarized from Kim S, et al. (2018). Enzymatic ligation of an antibody and arginine 9 peptide for efficient and cell-specific siRNA delivery. Scientific Reports 8, 17959.

Experimental Protocols

Conjugation of Cys(Npys)-(D-Arg)9 to a Thiolated Cargo

This protocol is adapted from the methodology used for TALEN protein conjugation by Liu et al. (2014).

Materials:

-

Cys(Npys)-(D-Arg)9 peptide

-

Thiolated cargo molecule (e.g., protein with an accessible cysteine residue)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Reducing agent (optional, for pre-reduction of cargo): Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or dialysis membrane for purification

Procedure:

-

Cargo Preparation (if necessary): If the cargo protein has disulfide-bonded cysteines that need to be available for conjugation, pre-reduce the protein by incubating with a 10-fold molar excess of TCEP in PBS for 1 hour at room temperature. Remove the TCEP using a desalting column.

-

Conjugation Reaction:

-

Dissolve the Cys(Npys)-(D-Arg)9 peptide in the Conjugation Buffer.

-

Dissolve the thiolated cargo in the Conjugation Buffer.

-

Mix the peptide and cargo solutions at the desired molar ratio (e.g., 15:1, 30:1 peptide:cargo).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

-

Purification: Remove the excess unconjugated peptide and the Npys leaving group by size exclusion chromatography using a desalting column or by dialysis against PBS.

-

Characterization: Confirm the conjugation efficiency by SDS-PAGE analysis. The conjugated protein will show a shift in molecular weight corresponding to the number of attached peptides.

Experimental workflow for cargo conjugation.

In Vitro Cargo Delivery and Functional Assay

This generalized protocol is based on the cell-based assays described by Liu et al. (2014) and Kim et al. (2018).

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Cys(Npys)-(D-Arg)9-cargo conjugate

-

Assay-specific reagents (e.g., for quantifying gene knockout or protein knockdown)

Procedure:

-

Cell Seeding: Plate the cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

-

Treatment:

-

Prepare a working solution of the Cys(Npys)-(D-Arg)9-cargo conjugate in serum-free or complete medium at the desired final concentration.

-

Remove the culture medium from the cells and replace it with the medium containing the conjugate.

-

-

Incubation: Incubate the cells with the conjugate for a predetermined period (e.g., 2-6 hours) at 37°C in a CO2 incubator.

-

Wash and Recovery:

-

Remove the treatment medium and wash the cells twice with PBS to remove any remaining extracellular conjugate.

-

Add fresh complete culture medium to the cells.

-

-

Functional Analysis: Incubate the cells for a further 24-72 hours to allow for the functional effect of the delivered cargo to manifest. Analyze the cells using an appropriate assay (e.g., Surveyor nuclease assay for gene editing, qPCR or Western blot for gene knockdown).

Conclusion

Cys(Npys)-(D-Arg)9 is a versatile and effective cell-penetrating peptide for the intracellular delivery of a range of cargo molecules. Its mechanism of action, which combines efficient endocytic uptake mediated by the poly-arginine tract with a specific and reversible disulfide linkage for cargo conjugation, makes it a valuable tool for research and therapeutic development. The provided data and protocols offer a solid foundation for the successful application of this peptide in various biological systems. Further research to elucidate the precise endocytic pathways involved will undoubtedly enhance its utility and enable the design of even more efficient delivery vectors.

An In-depth Technical Guide on the Cellular Uptake Mechanism of (D-Arg)9 Cell-Penetrating Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of the (D-Arg)9 cell-penetrating peptide. It is designed to offer researchers and drug development professionals a detailed understanding of the internalization pathways, quantitative data on uptake efficiency, and robust experimental protocols for studying these processes.

Core Uptake Mechanisms of (D-Arg)9

The cellular entry of the (D-Arg)9 peptide, a nona-D-arginine cell-penetrating peptide (CPP), is a multifaceted process that is not attributed to a single pathway. Instead, it utilizes several distinct mechanisms, the prevalence of which is influenced by factors such as peptide concentration, temperature, and cell type. The primary routes of internalization are direct translocation across the plasma membrane and various forms of endocytosis.[1][2]

Direct Translocation

Direct translocation is an energy-independent process where the peptide traverses the cell membrane to enter the cytosol directly.[3] This mechanism is thought to involve the interaction of the positively charged guanidinium groups of the arginine residues with the negatively charged components of the cell membrane, such as phospholipids and heparan sulfate proteoglycans (HSPGs).[1][4] While initially a subject of debate due to potential artifacts from cell fixation techniques, studies on living cells have confirmed that direct translocation is a valid entry route, particularly at higher peptide concentrations or lower temperatures.[5][6][7]

Endocytosis

Endocytosis is an energy-dependent process where the cell internalizes substances by engulfing them in a vesicle. For arginine-rich CPPs like (D-Arg)9, several endocytic pathways are implicated.[8][9]

-

Macropinocytosis: This is a prominent endocytic pathway for (D-Arg)9 uptake.[10][11] It involves the formation of large, irregular vesicles called macropinosomes through extensive plasma membrane ruffling.[10][11][12] This process is initiated by the binding of the peptide to the cell surface, which can trigger a signaling cascade leading to the reorganization of the actin cytoskeleton.[2][13]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane that invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This process utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

The balance between these endocytic pathways and direct translocation is a critical factor in the intracellular fate and subsequent bioavailability of the (D-Arg)9 peptide and its cargo.[14]

Quantitative Data on Uptake Efficiency

The efficiency of (D-Arg)9 uptake can be quantified and is influenced by various experimental conditions. The following tables summarize key quantitative findings from the literature.

| Peptide Concentration | Temperature | Predominant Uptake Mechanism | Reference |

| Low (nM to low µM) | 37°C | Endocytosis | [7] |

| High (≥10 µM) | 37°C | Direct Translocation | [7] |

| Low (1-2 µM) | 15°C (rapid drop) | Direct Translocation | [7][15] |

| Low | 4°C | Direct Translocation | [6][14] |

Table 1: Influence of Concentration and Temperature on (D-Arg)9 Uptake Mechanism.

| Inhibitor | Target Pathway | Typical Concentration | Observed Effect on Uptake | Reference |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Macropinocytosis (Na+/H+ exchange inhibitor) | 25-100 µM | Significant reduction | [16] |

| Cytochalasin D | Macropinocytosis (Actin polymerization inhibitor) | 1 µg/mL | Significant reduction | [17] |

| Nystatin | Caveolae-mediated endocytosis | 25 µg/mL | Reduction | [18] |

| Chlorpromazine | Clathrin-mediated endocytosis | 5-10 µg/mL | Reduction | [18] |

Table 2: Effect of Common Endocytosis Inhibitors on Arginine-Rich CPP Uptake.

| Parameter | L-Arginine Peptides | D-Arginine Peptides | Key Findings | Reference |

| Uptake Efficiency | Higher in some cell types (e.g., MC57, HeLa) | Lower in some cell types, but more resistant to proteolysis | Chirality can influence the initiation of internalization after binding to heparan sulfates. | [11] |

| Proteolytic Stability | Lower | Higher | D-isomers offer advantages for in vivo applications due to increased stability. | [11][19] |

Table 3: Comparison of L- and D-Isomer Arginine-Rich Peptide Uptake.

Experimental Protocols

Quantification of (D-Arg)9 Uptake by Flow Cytometry

This protocol allows for the quantitative measurement of fluorescently labeled (D-Arg)9 uptake in a cell population.

Materials:

-

Fluorescently labeled (D-Arg)9 (e.g., FITC- or TAMRA-labeled)

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Heparin solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 24-well plate at a density of 2.0 x 10^5 cells per well and incubate for 24 hours.[10]

-

Wash the cells with PBS.

-

Incubate the cells with the desired concentration of fluorescently labeled (D-Arg)9 in serum-free medium for the desired time (e.g., 1 hour) at 37°C.[10]

-

Wash the cells twice with PBS to remove unbound peptide.[10]

-

To remove non-internalized, surface-bound peptide, wash the cells twice with a heparin solution (100 µg/mL).[10]

-

Incubate the cells with trypsin (1 mg/mL) for 10 minutes to further remove surface-bound peptide and detach the cells.[10]

-

Transfer the cell suspension to a microcentrifuge tube and centrifuge at 1000 rpm for 5 minutes.[10]

-

Discard the supernatant and resuspend the cell pellet in PBS.

-

Analyze the fluorescence intensity of the internalized peptide in live cells using a flow cytometer, acquiring at least 10,000 events per sample.[10][20]

-

Use untreated cells as a negative control to set the baseline fluorescence.

Visualization of (D-Arg)9 Uptake by Confocal Microscopy

This protocol enables the visualization of the subcellular localization of fluorescently labeled (D-Arg)9.

Materials:

-

Fluorescently labeled (D-Arg)9

-

Cells grown on glass-bottom dishes or coverslips

-

Hoechst 33342 or DAPI for nuclear staining (optional)

-

Confocal microscope

Procedure:

-

Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

-

Incubate the cells with fluorescently labeled (D-Arg)9 at the desired concentration and for the desired time.

-

Wash the cells three times with PBS.

-

If desired, incubate with a nuclear stain like Hoechst 33342 according to the manufacturer's protocol.

-

Image the live cells using a confocal microscope. Acquire images in the appropriate channels for the peptide's fluorophore and the nuclear stain.

-

Observe the distribution of the fluorescence signal to determine the subcellular localization (e.g., punctate vesicular staining, diffuse cytosolic and/or nuclear staining).

Macropinocytosis Inhibition Assay

This assay is used to determine the contribution of macropinocytosis to the uptake of (D-Arg)9.

Materials:

-

Fluorescently labeled (D-Arg)9

-

Macropinocytosis inhibitor (e.g., EIPA)

-

Fluorescently labeled dextran (e.g., TMR-dextran, 70 kDa) as a positive control for macropinocytosis

-

Cells seeded for uptake experiments (as in 3.1 or 3.2)

Procedure:

-

Pre-incubate the cells with the macropinocytosis inhibitor (e.g., 50 µM EIPA) in serum-free medium for 30 minutes at 37°C.[21] A control group without the inhibitor should be run in parallel.

-

Without washing, add the fluorescently labeled (D-Arg)9 to the medium containing the inhibitor and incubate for the desired time.

-

For a positive control, treat a separate set of cells with the inhibitor followed by incubation with fluorescently labeled dextran.[16]

-

Following incubation, proceed with either the flow cytometry protocol (3.1) or the confocal microscopy protocol (3.2) to quantify or visualize the uptake.

-

A significant reduction in peptide uptake in the presence of the inhibitor indicates the involvement of macropinocytosis.

Signaling Pathways and Logical Relationships

The uptake of (D-Arg)9, particularly via macropinocytosis, is not a passive process but involves the activation of specific intracellular signaling pathways.

Heparan Sulfate Proteoglycan (HSPG) Binding

The initial interaction of (D-Arg)9 with the cell is the binding to heparan sulfate proteoglycans on the cell surface.[4][21][22] This interaction is crucial for concentrating the peptide at the cell surface and initiating the subsequent internalization steps.[23]

Caption: Initial binding of (D-Arg)9 to cell surface HSPGs.

Macropinocytosis Signaling Pathway

The induction of macropinocytosis by arginine-rich peptides involves the activation of the small GTPase Rac1, which in turn leads to actin cytoskeleton reorganization and membrane ruffling.[2][13]

Caption: Signaling cascade for (D-Arg)9-induced macropinocytosis.

Experimental Workflow for Uptake Mechanism Determination

A logical workflow for elucidating the uptake mechanism of (D-Arg)9 involves a combination of quantitative and qualitative assays, often employing specific inhibitors.

Caption: Workflow for investigating (D-Arg)9 uptake mechanisms.

References

- 1. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Rac1-stimulated macropinocytosis enhances Gβγ activation of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 7. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of cellular uptake [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 13. Orally administrated D-arginine exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Involvement of a Rac1-Dependent Macropinocytosis Pathway in Plasmid DNA Delivery by Electrotransfection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Macropinosome quantitation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heparan Sulfate Proteoglycan Binding Properties of Adeno-Associated Virus Retargeting Mutants and Consequences for Their In Vivo Tropism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of the Npys Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 3-nitro-2-pyridinesulfenyl (Npys) group has carved a significant niche in the field of peptide chemistry, serving as a versatile tool for the protection and activation of various functional groups. This technical guide provides a comprehensive overview of the core functions of the Npys group in peptide synthesis, with a focus on its application as a protecting group, its pivotal role in directed disulfide bond formation, and its utility in the synthesis of peptide conjugates. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and practical application in a research and development setting.

The Npys Group: A Dual-Role Player in Peptide Synthesis

The Npys group is a sulfenyl-based moiety that can be readily introduced to amino, hydroxyl, and, most notably, thiol functional groups.[1][2] Its utility stems from its unique characteristic of acting as both a protecting and an activating group.[3] This dual functionality allows for strategic manipulations in complex peptide synthesis, particularly in the construction of disulfide bridges and bioconjugates.[4][5]

Npys as a Protecting Group

The Npys group serves as a temporary protecting group for various amino acid side chains. It is introduced by reacting the amino acid with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[2]

-

Thiol Protection (Cysteine): The most prominent application of the Npys group is the protection of the thiol group of cysteine.[1][5] The resulting S-Npys bond is stable under the acidic conditions typically used in Boc/benzyl solid-phase peptide synthesis (SPPS).[1][5] However, it is labile under the basic conditions (piperidine) used for Fmoc removal, rendering it generally incompatible with the standard Fmoc SPPS strategy.[1][5]

-

Amino and Hydroxyl Group Protection: The Npys group can also be used to protect the amino groups of lysine and the hydroxyl groups of serine, threonine, and tyrosine.[6]

The stability of the Npys group is a critical consideration in synthetic planning. It is resistant to trifluoroacetic acid (TFA) and 88% formic acid.[2] While stable to "high" HF acidolysis, it shows significant deprotection under "low-high" HF conditions.[1][5]

Quantitative Data on Npys Group Stability and Cleavage

The efficiency of introduction and cleavage, as well as the stability of the Npys group under various conditions, are crucial for successful peptide synthesis. The following tables summarize available quantitative data from the literature.

| Protecting Group Strategy | Reagents and Conditions | Cleavage/Deprotection Efficiency | Reference(s) |

| Boc-SPPS Compatibility | Standard Boc/benzyl synthesis conditions | Essentially suitable | [1][5] |

| Fmoc-SPPS Incompatibility | Piperidine treatment for Fmoc removal | Inadequate, significant decomposition | [1][5] |

| Acidolysis (HF) | "High" HF | Stable | [1][5] |

| Acidolysis (HF) | "Low-high" HF | Significant thiol deprotection | [1][5] |

| Acidolysis (TFA) | Trifluoroacetic acid | Resistant | [2] |

| Acidolysis (Formic Acid) | 88% Formic Acid | Resistant | [2] |

| Mild Acid Cleavage | 0.1-0.2 N HCl in dioxane | Easily removed | [2] |

| Neutral Cleavage | Triphenylphosphine or 2-pyridinethiol 1-oxide | Selectively removed | [2] |

| Thiolysis | 2-mercaptopyridine, 2-mercaptomethyl imidazole (for O- and N-Npys) | Mild and rapid deprotection | [6] |

| Thiolysis | 3-mercaptoacetic acid, 2-mercaptoethanol (for S-Npys) | Mild and rapid deprotection | [6] |

| Photolytic Cleavage | Standard photolytical conditions (e.g., for o-nitrobenzyl ester resins) | Quite compatible | [1][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the Npys group.

Protocol for Npys Protection of Cysteine in Solution

This protocol describes the synthesis of Boc-Cys(Npys)-OH.

Materials:

-

Cysteine hydrochloride

-

3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve cysteine hydrochloride in an aqueous solution of sodium bicarbonate.

-

Add a solution of Npys-Cl in dioxane dropwise to the cysteine solution with stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Evaporate the reaction crude.

-

Without further purification of the intermediate H-Cys(Npys)-OH, proceed to the N-protection step.

-

Dissolve the crude intermediate in a suitable solvent and add Boc₂O.

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup by extracting the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Boc-Cys(Npys)-OH.

Protocol for On-Resin Npys Introduction (Post-Synthetic)

This protocol is for the introduction of the Npys group onto a resin-bound peptide containing a Trt-protected cysteine residue.

Materials:

-

Peptidyl-resin with a Cys(Trt) residue

-

2,2'-dithiobis(5-nitropyridine) (DTNP) or Npys-Cl

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptidyl-resin in DCM.

-

Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

-

Add 5 equivalents of DTNP to the cleavage cocktail.

-

Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours. This simultaneously cleaves the peptide from the resin and other side-chain protecting groups while converting the Cys(Trt) to Cys(Npys).

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry under vacuum.

Protocol for Npys-Mediated Disulfide Bond Formation

This protocol describes the formation of an asymmetric disulfide bond between a Cys(Npys)-containing peptide and a thiol-containing molecule (peptide or protein).

Materials:

-

Cys(Npys)-containing peptide

-

Thiol-containing peptide or protein

-

Ammonium acetate buffer (e.g., 1 M, pH 7) or another suitable buffer

-

Acetonitrile (if needed for solubility)

Procedure:

-

Dissolve the Cys(Npys)-containing peptide in an appropriate buffer (e.g., water or a buffer/acetonitrile mixture to aid solubility).

-

Add the thiol-containing peptide or protein to the solution. A slight molar excess of the thiol component can be used.

-

The reaction proceeds rapidly at neutral to slightly acidic pH. Monitor the reaction by HPLC. The formation of the disulfide bond is accompanied by the release of 3-nitro-2-thiopyridone, which can be monitored spectrophotometrically.

-

Once the reaction is complete, purify the resulting disulfide-linked conjugate by preparative HPLC.

Protocol for Peptide-Protein Conjugation via Cys(Npys)

This protocol outlines the conjugation of a Cys(Npys)-peptide to a carrier protein.

Materials:

-

Cys(Npys)-peptide

-

Carrier protein (e.g., BSA, KLH)

-

Dithiothreitol (DTT) for protein reduction (if necessary)

-

Buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing

Procedure:

-

If the carrier protein does not have free thiol groups, it may need to be partially reduced. Dissolve the protein in buffer and add a controlled amount of DTT. Incubate for a specific time to generate free thiols.

-

Remove excess DTT from the reduced protein using a size-exclusion chromatography column.

-

Dissolve the Cys(Npys)-peptide in the same buffer.

-

Mix the reduced protein solution with the Cys(Npys)-peptide solution.

-

Allow the reaction to proceed at room temperature with gentle stirring. The reaction can be monitored by observing the release of 3-nitro-2-thiopyridone.

-

After the reaction is complete, purify the peptide-protein conjugate by dialysis to remove unreacted peptide and byproducts.

-

The extent of conjugation can be quantified by amino acid analysis or by spectrophotometric determination of the released 3-nitro-2-thiopyridone.[7]

Visualizing Npys Group Functionality in Peptide Synthesis

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical transformations and workflows involving the Npys group.

Caption: Mechanism of Npys protection of a cysteine thiol group.

Caption: Deprotection pathways for a Cys(Npys) protected peptide.

Caption: Workflow for asymmetric disulfide bond formation using Npys.

Application of Npys-Modified Peptides in Drug Development and Signaling Pathway Research

The ability to create specific disulfide-linked peptides and peptide-protein conjugates using Npys chemistry has significant implications for drug development and the study of cellular signaling.

-

Peptide-Protein Conjugates for Immunology: Npys-mediated conjugation is a valuable method for preparing immunogenic peptide-carrier protein complexes for antibody production.[1][5] The specific and controlled nature of the conjugation ensures that the peptide epitope is presented to the immune system in a defined manner.

-

Development of Peptide-Based Therapeutics: The formation of specific disulfide bonds is often crucial for the correct folding and biological activity of therapeutic peptides. Npys chemistry provides a reliable method for constructing these complex structures.

-

Probing Protein-Protein Interactions: While direct examples of Npys-modified peptides being used as primary tools to study GPCR or kinase signaling are not abundant in the initial literature search, the underlying chemistry is highly relevant. For instance, a peptide known to interact with a kinase could be synthesized with a Cys(Npys) residue. This activated peptide could then be used to form a disulfide bond with a cysteine residue on the kinase or a related protein, effectively creating a covalent probe to study the interaction, map binding sites, or modulate kinase activity. The diagram below illustrates a hypothetical workflow for using an Npys-activated peptide to probe a kinase signaling pathway.

Caption: Workflow for using an Npys-peptide to probe a kinase interaction.

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) group is a powerful and versatile tool in the arsenal of the peptide chemist. Its dual functionality as a protecting and activating group, particularly for cysteine, enables the controlled and efficient synthesis of complex peptides with specific disulfide bridges and the creation of well-defined peptide-protein conjugates. A thorough understanding of its stability, reactivity, and the associated experimental protocols is essential for its successful application in both fundamental research and the development of novel peptide-based therapeutics. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to leverage the full potential of Npys chemistry in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C-Npys (S-3-nitro-2-pyridinesulfenyl) and peptide derivatives can inhibit a serine-thiol proteinase activity from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Poly-D-arginine Peptides

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly-D-arginine (PDA) is a synthetic polymer composed of the D-enantiomer of the amino acid arginine. As a member of the cell-penetrating peptide (CPP) family, it is renowned for its ability to traverse cellular membranes, making it a valuable tool for intracellular drug and gene delivery.[1][2] Its cationic nature, conferred by the guanidinium groups of the arginine residues, is fundamental to its function, facilitating interactions with negatively charged cell membranes.[1] The use of the D-isoform provides a significant advantage over its L-arginine counterpart by conferring resistance to proteolytic degradation, thereby enhancing its stability and potential for in vivo applications.[3][4] This guide provides a comprehensive overview of the core physicochemical properties of poly-D-arginine, details common experimental protocols for its characterization, and illustrates key concepts through diagrams.

Core Physicochemical Properties

The biological activity and efficacy of poly-D-arginine peptides are intrinsically linked to their physicochemical characteristics. These properties influence their solubility, stability, and interactions with biological systems.

Molecular Weight and Structure

Poly-D-arginine is a homopolymer whose chemical formula is represented as (C₆H₁₄N₄O₂)x.[1] It is synthesized to various lengths, with molecular weights typically ranging from approximately 1,900 Da to over 70,000 Da.[5] The length of the peptide chain is a critical parameter, as it influences the efficiency of cellular uptake.[6] For instance, studies have shown that while uptake generally increases with the number of arginine residues, there is an optimal length, with peptides like nona-arginine (R9) and R11 demonstrating high efficacy.[6][7]

Charge and Isoelectric Point (pI)

The defining characteristic of poly-D-arginine is its strong positive charge at physiological pH.[1] This is due to the guanidinium group on the arginine side chain, which has a pKa of approximately 12.5.[8][9] This high pKa ensures that the side chain remains protonated and positively charged over a wide pH range. Consequently, poly-D-arginine has a very high isoelectric point (pI), the pH at which the molecule carries no net electrical charge. For arginine, the pI is 10.76, and for poly-arginine peptides, it is even higher.[10][11] This polycationic nature is the primary driver for its interaction with anionic components of the cell surface, such as heparan sulfate proteoglycans and phospholipid head groups.[12][13]

Secondary Structure

In aqueous solutions and at physiological pH, poly-arginine peptides predominantly adopt a random coil configuration.[8] Circular dichroism (CD) spectroscopy studies on the L-isoform, poly-L-arginine, confirm this, showing spectra characteristic of a disordered structure with a moderate contribution from β-sheets and a very small α-helix content.[8][9] While the stereochemistry of poly-D-arginine will produce a mirror-image CD spectrum, the overall structural propensity is expected to be similar. The flexible structure is dependent on factors such as the peptide length, concentration, temperature, and the ionic strength of the solution.

Stability and Degradation

A key advantage of poly-D-arginine for therapeutic applications is its enhanced stability compared to poly-L-arginine. Peptides composed of D-amino acids are resistant to degradation by proteases, which are stereospecific for L-amino acids.[3][4] This proteolytic resistance increases the peptide's half-life in biological fluids, making it a more robust candidate for in vivo drug delivery.[3]

Solubility

Poly-D-arginine hydrochloride salts are generally soluble in water and aqueous buffers.[5] This solubility is facilitated by the highly charged and hydrophilic nature of the peptide.

Aggregation

Poly-arginine peptides have been observed to influence protein aggregation. They can inhibit the aggregation of proteins such as tau and amyloid-beta, which are associated with neurodegenerative diseases.[14][15] This effect is thought to be mediated by electrostatic interactions.[14] Conversely, the peptides themselves can form aggregates under certain conditions, a property that must be considered during formulation and storage.[16]

Quantitative Physicochemical Data Summary

The following tables summarize key quantitative data for poly-arginine peptides.

Table 1: General Physicochemical Properties of Arginine Monomer

| Property | Value | Reference |

| Molecular Formula (Monomer) | C₆H₁₂N₄O₂ | [1] |

| Molar Mass (Monomer) | 174.20 g/mol | [9] |

| pKa (α-carboxyl) | ~2.2 | [8][9] |

| pKa (α-amino) | ~9.0 | [8][9] |

| pKa (guanidinium side chain) | ~12.5 | [8][9] |

| Isoelectric Point (pI) | 10.76 | [10] |

Table 2: Properties of Poly-L-Arginine (as a proxy for Poly-D-Arginine)

| Property | Value / Observation | Conditions | Reference |

| Average Molar Mass | 42 kg/mol | As per manufacturer | [9] |

| Number of Monomers (in 42 kg/mol sample) | ~241 | Calculated | [8][9] |

| Density (ρp) | 1.5 ± 0.04 × 10³ kg m⁻³ | In pure water and NaCl | [8] |

| Hydrodynamic Diameter (dH) | Decreases with increasing NaCl concentration | pH 4-12 | [9] |

| Electrophoretic Mobility (μe) | Positive over pH 4-12; decreases with increasing NaCl | pH 4-12 | [8] |

| Secondary Structure | Predominantly random coil, moderate β-sheet | pH 5.7–10.4, 10⁻² M NaCl | [8][9] |

Biological Interactions and Mechanisms

Cellular Uptake Pathways

The mechanism by which poly-arginine peptides enter cells is a subject of ongoing research, with evidence supporting multiple pathways. The primary mechanisms are believed to be direct translocation across the plasma membrane and energy-dependent endocytosis.[17][18]

-

Initial Binding: The process begins with the electrostatic interaction of the positively charged poly-D-arginine with negatively charged components on the cell surface, particularly heparan sulfate proteoglycans (HSPGs).[7][19]

-

Endocytosis: Following binding, the peptide-HSPG complex can be internalized via endocytotic pathways such as macropinocytosis or clathrin-mediated endocytosis.[7][17] Once inside endosomes, the peptide must escape into the cytosol to deliver its cargo, a step that can be facilitated by the peptide's membrane-destabilizing properties.[7]

-

Direct Translocation: Alternatively, poly-arginine may directly penetrate the cell membrane. This process is thought to involve the induction of transient pores or the destabilization of the lipid bilayer, allowing the peptide and its cargo to pass directly into the cytoplasm.[12][20][21] This pathway is energy-independent.[18]

The prevalence of each pathway can depend on the peptide concentration, length, the nature of the cargo, and the cell type.[17]

Caption: Proposed cellular uptake pathways for Poly-D-Arginine peptides.

Signaling Pathway Interactions

While primarily known as a delivery vector, poly-arginine can also interact with cellular signaling pathways. For example, poly-L-arginine has been shown to cooperate with lipopolysaccharide (LPS) to promote the release of pro-inflammatory cytokines like IL-6 and IL-8 via the JNK signaling pathway in certain cell types.[15] Furthermore, poly-arginine peptides have been found to bind to and inhibit SERCA2, an ion pump critical for calcium homeostasis, highlighting potential off-target effects that must be considered in drug development.[12]

Caption: Poly-arginine interaction with the JNK signaling pathway.

Experimental Protocols

Characterization of poly-D-arginine requires a suite of biophysical and cell-based techniques.

Circular Dichroism (CD) Spectroscopy

-

Objective: To determine the secondary structure of poly-D-arginine in solution.

-

Methodology:

-

Sample Preparation: Prepare a solution of poly-D-arginine in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a known concentration (e.g., 0.1-0.2 mg/mL). A blank sample containing only the buffer is also prepared.

-

Instrumentation: Use a CD spectropolarimeter. The instrument is purged with nitrogen gas.

-

Measurement:

-

Record a baseline spectrum of the buffer using a quartz cuvette with a short path length (e.g., 1 mm).

-

Replace the buffer with the peptide solution and record the CD spectrum over a wavelength range of 190-260 nm.

-

Measurements are typically taken at a controlled temperature (e.g., 25°C).

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the peptide concentration, number of residues, and cuvette path length.

-

Analyze the resulting spectrum for characteristic features: a strong negative band around 200 nm is indicative of a random coil structure. Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.

-

-

Dynamic Light Scattering (DLS)

-

Objective: To measure the hydrodynamic diameter (size) of the peptides in solution.

-

Methodology:

-

Sample Preparation: Prepare a solution of poly-D-arginine in a filtered buffer at a suitable concentration. The solution must be free of dust and large aggregates.

-

Instrumentation: Use a DLS instrument equipped with a laser and a detector.

-

Measurement:

-

The sample is placed in a cuvette inside the instrument and equilibrated to the desired temperature.

-

The instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the peptides.

-

-

Data Analysis:

-

An autocorrelation function of the intensity fluctuations is generated.

-

From this function, the diffusion coefficient (D) is calculated.

-

The hydrodynamic diameter (dH) is then determined using the Stokes-Einstein equation.

-

-

Cellular Uptake Assay using Flow Cytometry

-

Objective: To quantify the internalization of fluorescently labeled poly-D-arginine into cells.

-

Methodology:

-

Preparation:

-

Label poly-D-arginine with a fluorescent dye (e.g., FITC or TAMRA).

-

Culture cells (e.g., HeLa or CHO cells) in appropriate media until they reach ~80% confluency.

-

-

Incubation:

-

Treat the cells with the fluorescently labeled poly-D-arginine at various concentrations for a specific time period (e.g., 1-4 hours) at 37°C. Include an untreated cell sample as a negative control.

-

To distinguish between membrane-bound and internalized peptide, cells can be treated with a quenching agent (e.g., Trypan Blue) or washed with an acidic buffer to strip surface-bound peptides.

-

-

Cell Harvesting:

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess peptide.

-

Detach the cells using a non-enzymatic cell dissociation solution or trypsin.

-

Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension on a flow cytometer.

-

Excite the cells with the appropriate laser and collect the fluorescence emission in the corresponding channel.

-

Gate the live cell population based on forward and side scatter.

-

Measure the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized peptide.

-

-

Caption: Workflow for a cellular uptake assay using flow cytometry.

Conclusion

Poly-D-arginine peptides possess a unique set of physicochemical properties that make them highly effective cell-penetrating peptides for drug and gene delivery applications. Their strong cationic charge, high proteolytic stability, and ability to traverse cell membranes are key attributes. A thorough understanding and characterization of these properties, using techniques such as circular dichroism, dynamic light scattering, and cellular uptake assays, are essential for the rational design and optimization of PDA-based therapeutic delivery systems. As research continues, a deeper insight into its mechanisms of action and potential off-target effects will further refine its application in the development of novel therapeutics.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Polyarginine-Mediated Protein/Peptide Delivery Platform - Creative Biolabs [creative-biolabs.com]

- 3. Novel Poly-Arginine Peptide R18D Reduces α-Synuclein Aggregation and Uptake of α-Synuclein Seeds in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Cellular Uptake of Short Polyarginine Peptides through Fatty Acylation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly(L-arginine hydrochloride), CAS#26982-20-7 | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pathway for Polyarginine Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly-L-Arginine Molecule Properties in Simple Electrolytes: Molecular Dynamic Modeling and Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Polyarginine Cell-Penetrating Peptides Bind and Inhibit SERCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Why do polyarginines adsorb at neutral phospholipid bilayers and polylysines do not? An insight from density functional theory calculations and molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bot Detection [iris-biotech.de]

- 16. Molecular Dynamics Study of Structure, Folding, and Aggregation of Poly-PR and Poly-GR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pathway for polyarginine entry into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

The Double-Edged Sword: A Technical Guide to the Role of the Trifluoroacetate Counterion in Peptide Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoroacetic acid (TFA) is an indispensable reagent in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. Consequently, synthetic peptides are frequently isolated as their trifluoroacetate salts. While instrumental in the manufacturing process, the residual trifluoroacetate counterion (TFA⁻) can significantly influence the physicochemical properties and biological activity of the final peptide product. This technical guide provides an in-depth analysis of the multifaceted role of TFA in peptide stability, offering insights into its interactions with peptide structures, effects on aggregation and degradation, and implications for experimental outcomes. Detailed methodologies for TFA quantification and removal are presented, alongside structured data to aid in the development of robust and reliable peptide-based therapeutics and research tools.

Introduction: The Inevitable Counterion

The journey of a synthetic peptide from a nascent chain on a solid support to a purified, lyophilized powder is almost invariably accompanied by trifluoroacetic acid. TFA is a strong acid (pKa 0.23) utilized for the cleavage of the peptide from the resin and for its ion-pairing properties that enhance separation during RP-HPLC.[1][2] During lyophilization, while free TFA is largely removed, the trifluoroacetate anion forms stable ionic interactions with positively charged residues on the peptide, such as lysine, arginine, histidine, and the N-terminus.[3][4] This residual TFA can account for 5% to 25% of the peptide's weight, introducing a "weighting error" and, more critically, acting as a significant variable in peptide stability and function.[5][6]

The Chemical Physics of TFA-Peptide Interactions

The interaction between the TFA counterion and the peptide backbone is primarily electrostatic. The negatively charged carboxylate group of TFA forms a salt bridge with the positively charged amino groups of the peptide. This interaction can have profound effects on the peptide's conformation and physicochemical properties.

-

Alteration of Secondary Structure: TFA's strong ion-pairing can disrupt or, in some cases, induce secondary structures like α-helices and β-sheets.[4][7] By neutralizing positive charges, TFA can modulate the electrostatic repulsion between adjacent charged residues, influencing the peptide's folding landscape. For instance, the presence of TFA has been shown to affect the secondary structure of Aβ peptides, influencing their aggregation pathways.[8][9]

-

Increased Lipophilicity and Membrane Permeability: The TFA counterion can "shield" the polarity of the positively charged groups on a peptide, thereby increasing its overall lipophilicity.[6] This increased hydrophobicity can enhance the peptide's retention time in RP-HPLC and has been hypothesized to increase its passive membrane permeability.[2][6]

-

Solubility and Aggregation: The effect of TFA on peptide solubility is sequence-dependent. While it can enhance the solubility of some peptides by preventing intermolecular electrostatic interactions that lead to aggregation, it can also promote aggregation in hydrophobic sequences by neutralizing charges that would otherwise keep the peptides in solution.[4] In a study on the melittin peptide, TFA was found to selectively induce its aggregation within a protein-peptide complex.[10]

Impact of Trifluoroacetate on Peptide Stability and Degradation

The presence of TFA can influence both the physical and chemical stability of peptides.

-

Physical Instability (Aggregation): As mentioned, TFA can be a direct contributor to peptide aggregation. This is a critical concern in the development of peptide therapeutics, as aggregation can lead to loss of efficacy, immunogenicity, and challenges in formulation and delivery. The influence of TFA on the aggregation of synthetic Aβ peptide has been well-documented, where it can alter the size, flexibility, and geometry of the resulting fibrils.[8][9]

-

Chemical Instability (Degradation): While native amide bonds are generally stable in the presence of TFA, certain unnatural amino acid modifications can render adjacent amide bonds susceptible to cleavage by dilute TFA.[11] More commonly, the concern with TFA lies in its potential to introduce trifluoroacetyl adducts. Trifluoroacetylation is a side reaction that can occur during SPPS, where a trifluoroacetyl group is covalently attached to free amino groups, leading to chain termination and impurities.[12] Furthermore, the acidic nature of residual TFA can lower the pH of a peptide solution, potentially accelerating acid-catalyzed degradation pathways such as deamidation and aspartimide formation, although this is less common under typical storage conditions.

Quantitative Analysis of TFA's Influence

The following tables summarize key quantitative data from the literature regarding the impact of TFA on peptides and the analytical methods for its detection.

Table 1: Effects of Trifluoroacetate on Peptide Properties

| Parameter Affected | Observation | Peptide/System Studied | Reference |

| Cell Proliferation | Inhibition at concentrations as low as 10 nM. | Osteoblasts and chondrocytes | [7] |

| Promotion at higher doses (0.5–7.0 mM). | Not specified | [7] | |

| Secondary Structure | Induces a small increase in helical structures. | Pediocin PA-1 | [7] |

| Affects the transition from unordered structure to fibrils. | Aβ peptide | [13] | |

| TFA Content | 0.333 ± 0.008 mg TFA⁻ per mg peptide salt after purification. | Model peptide AT 1 | [6] |

| Peptide Purity | No impact on peptide purity observed after TFA exchange with up to 100 mM HCl. | Model peptide AT 1 | [2] |

Table 2: Analytical Methods for Trifluoroacetate Quantification

| Analytical Method | Limit of Quantification (LoQ) | Advantages | Disadvantages | Reference(s) |

| Ion Chromatography (IC) | mg/L level | Sensitive, simple, can be automated. | Requires specialized equipment. | [14] |

| ¹⁹F-NMR | 20.68 µg/mL | Reliable quantification, good precision. | Lower sensitivity compared to HPLC-ELSD. | [6] |

| HPLC-ELSD | 1.52 µg/mL | High sensitivity, can simultaneously detect other ions. | Can be sequence-dependent. | [6] |

| FT-IR | 713 µg/mL | Simple, rapid, good for qualitative analysis. | High variability, high LoQ, not ideal for quantification. | [6] |

Experimental Protocols

Protocol for Trifluoroacetate Removal via HCl Exchange

This protocol is a widely adopted method for exchanging TFA counterions with chloride ions.[3][4]

-

Dissolution: Dissolve the peptide in distilled water at a concentration of 1 mg/mL. For peptides with poor water solubility, a phosphate buffer (e.g., 50 mM phosphate, 100 mM NaCl) can be used.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

-

Incubation: Allow the solution to stand at room temperature for at least one minute.

-

Freezing: Flash-freeze the solution in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.

-

Repetition: For complete TFA removal, repeat steps 1-5 at least two more times.

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your application.

Note: HCl concentrations below 2 mM may result in incomplete TFA exchange, while concentrations above 10 mM could risk peptide modification.[4]

Protocol for Peptide Stability Assay in Human Plasma

This protocol is a general method to assess the stability of a peptide in a biological matrix.[15][16]

-

Peptide Stock Solution: Prepare a 10 mM stock solution of the peptide in dimethyl sulfoxide (DMSO).

-

Incubation Mixture: Dilute the peptide stock solution in human blood plasma to the desired final concentration (e.g., 10 µM).

-

Incubation: Incubate the mixture at 37°C.

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quenching and Precipitation: Immediately add the aliquot to 2 volumes of a cold ( -20°C) acetonitrile/ethanol (1:1, v/v) solution to precipitate plasma proteins and quench enzymatic activity.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant containing the peptide and its degradation products by RP-HPLC or LC-MS. The mobile phase for HPLC analysis often consists of a gradient of acetonitrile in water with 0.1% TFA.

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. lifetein.com [lifetein.com]

- 4. lifetein.com [lifetein.com]

- 5. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Cys(Npys)-(D-Arg)9: Structure, Function, and Application in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cell-penetrating peptide (CPP) Cys(Npys)-(D-Arg)9. It details the peptide's structure, mechanism of action, and its application as a versatile carrier for the intracellular delivery of various therapeutic and research molecules. This document includes a summary of its biophysical properties, detailed experimental protocols for its synthesis, conjugation, and cellular evaluation, and visual representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers in drug development.

Introduction

The delivery of macromolecules and potent small molecules into living cells remains a significant challenge in drug development and biomedical research. The cell membrane acts as a formidable barrier, limiting the intracellular access of many promising therapeutic agents. Cell-penetrating peptides (CPPs) have emerged as a powerful tool to overcome this barrier.[1] Cys(Npys)-(D-Arg)9 is a prominent example of a cationic CPP, specifically designed for the efficient delivery of cargo molecules into the cytoplasm.[2][3]

This peptide is composed of two key functional domains: a poly-D-arginine tract and a cysteine residue modified with a 3-nitro-2-pyridinesulfenyl (Npys) group.[4][5] The nine D-arginine residues confer the cell-penetrating property, leveraging the positive charge to interact with the negatively charged cell membrane and facilitate translocation.[1] The use of D-isomers of arginine enhances the peptide's stability against proteolytic degradation. The Npys-activated cysteine provides a reactive handle for the straightforward and selective conjugation of thiol-containing cargo molecules through the formation of a disulfide bond.[2][3][6] This disulfide linkage is designed to be stable in the extracellular environment but readily cleaved within the reducing environment of the cytoplasm, ensuring the release of the active cargo.[6]

This guide will delve into the technical details of Cys(Npys)-(D-Arg)9, providing researchers with the necessary information to effectively utilize this peptide in their drug delivery strategies.

Structure and Physicochemical Properties

The Cys(Npys)-(D-Arg)9 peptide is a synthetic construct with a well-defined structure tailored for its function.

Structure:

-

Peptide Backbone: A linear peptide chain consisting of one cysteine residue at the N-terminus followed by nine D-arginine residues. The C-terminus is typically amidated to increase stability and maintain a positive charge.

-

Amino Acid Sequence (three-letter): Cys(Npys)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-(D-Arg)-NH2

-

Modification: The thiol group of the N-terminal cysteine is protected and activated by a 3-nitro-2-pyridinesulfenyl (Npys) group.[4][5]

Physicochemical Properties:

While extensive quantitative data in peer-reviewed literature is sparse, the following table summarizes key properties derived from supplier information and the peptide's chemical structure. Researchers are encouraged to perform their own characterization for specific batches.

| Property | Value | Reference |

| Molecular Formula | C62H118N40O12S2 | [7] |

| Molecular Weight | Approximately 1679.99 g/mol | [8][9] |

| Purity (typical) | ≥95% (as determined by HPLC) | [5] |

| Appearance | White to off-white lyophilized powder | [5] |

| Solubility | Soluble in water | [5] |

| Isoelectric Point (pI) | Highly basic (estimated > 12) |

Mechanism of Action

The function of Cys(Npys)-(D-Arg)9 as a drug delivery vehicle can be understood as a multi-step process, beginning with cargo conjugation and culminating in intracellular release.

Cargo Conjugation via Disulfide Linkage

The Npys group on the cysteine residue is an excellent leaving group in the presence of a free thiol.[2][3] This allows for a specific and efficient reaction with a cysteine-containing cargo molecule (e.g., a protein, peptide, or thiol-modified small molecule) to form a stable disulfide bond. This reaction proceeds readily under mild conditions.

Cellular Uptake

The polycationic nature of the nine D-arginine residues is the driving force for cellular entry.[1] The positively charged guanidinium groups of arginine interact with negatively charged components of the cell surface, such as heparan sulfate proteoglycans. This interaction is thought to trigger cellular uptake through one or more mechanisms, including direct translocation across the plasma membrane and endocytosis. The exact mechanism can depend on the peptide concentration, the nature of the conjugated cargo, and the cell type.

Intracellular Cargo Release

Once inside the cell, the disulfide bond linking the cargo to the Cys-(D-Arg)9 peptide is exposed to the reducing environment of the cytoplasm. The high concentration of reducing agents, such as glutathione (GSH), leads to the cleavage of the disulfide bond, releasing the free, active cargo molecule. The carrier peptide is subsequently degraded.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, characterization, and biological evaluation of Cys(Npys)-(D-Arg)9 and its conjugates. These protocols are intended as a guide and may require optimization based on available laboratory equipment and specific cargo characteristics.

Synthesis and Purification of Cys(Npys)-(D-Arg)9

Cys(Npys)-(D-Arg)9 is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-